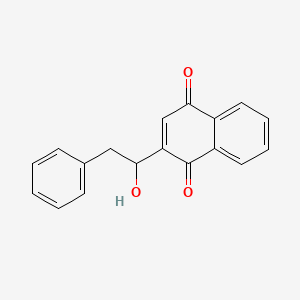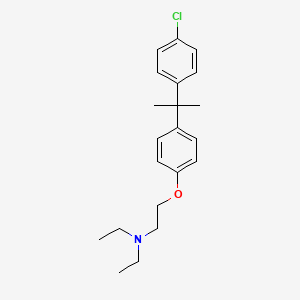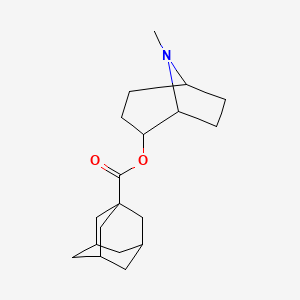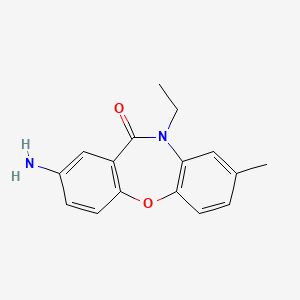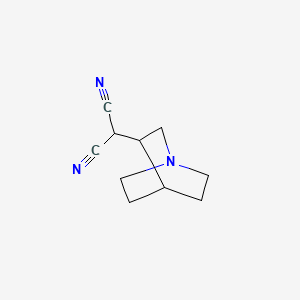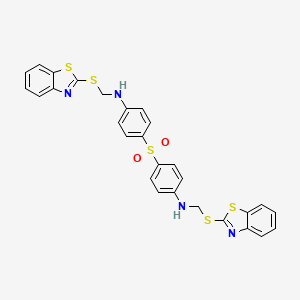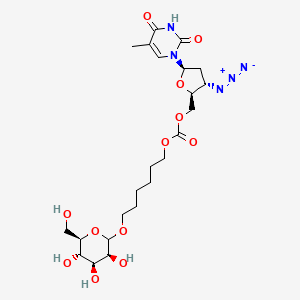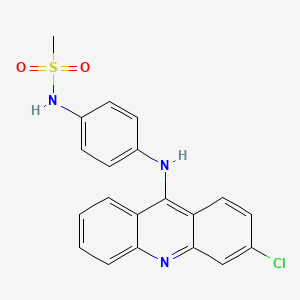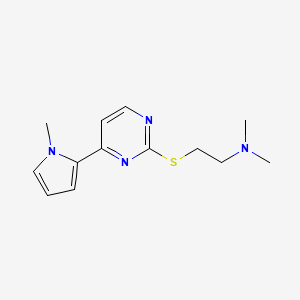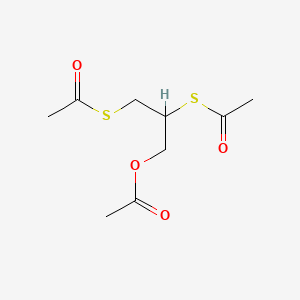
2,3-Bis(acetylsulfanyl)propyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(acetylsulfanyl)propyl acetate is an organic compound with the molecular formula C₉H₁₄O₄S₂ It is known for its unique structure, which includes two acetylsulfanyl groups attached to a propyl acetate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(acetylsulfanyl)propyl acetate typically involves the reaction of 2,3-dimercaptopropanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the proper formation of the acetylsulfanyl groups. The general reaction can be represented as follows:
2,3-dimercaptopropanol+acetic anhydride→2,3-Bis(acetylsulfanyl)propyl acetate+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,3-Bis(acetylsulfanyl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl groups back to thiols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives.
科学研究应用
2,3-Bis(acetylsulfanyl)propyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Bis(acetylsulfanyl)propyl acetate involves its interaction with specific molecular targets. The acetylsulfanyl groups can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation.
相似化合物的比较
Similar Compounds
2,3-Dimercaptopropanol: A precursor in the synthesis of 2,3-Bis(acetylsulfanyl)propyl acetate.
2,3-Diacetylthiopropyl acetate: A structurally similar compound with different functional groups.
Triacetyl dimercaprol: Another related compound with multiple acetyl groups.
Uniqueness
This compound is unique due to its dual acetylsulfanyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
属性
CAS 编号 |
59051-15-9 |
|---|---|
分子式 |
C9H14O4S2 |
分子量 |
250.3 g/mol |
IUPAC 名称 |
2,3-bis(acetylsulfanyl)propyl acetate |
InChI |
InChI=1S/C9H14O4S2/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3 |
InChI 键 |
MPXDRBQHZCUXHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC(CSC(=O)C)SC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





